Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 885518-67-2
VCID: VC3819283
InChI: InChI=1S/C10H6BrN3O2/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-12)14-13-7/h2-3H,1H3,(H,13,14)
SMILES: COC(=O)C1=C2C(=CC(=C1)Br)NN=C2C#N
Molecular Formula: C10H6BrN3O2
Molecular Weight: 280.08 g/mol

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate

CAS No.: 885518-67-2

Cat. No.: VC3819283

Molecular Formula: C10H6BrN3O2

Molecular Weight: 280.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate - 885518-67-2

Specification

CAS No. 885518-67-2
Molecular Formula C10H6BrN3O2
Molecular Weight 280.08 g/mol
IUPAC Name methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Standard InChI InChI=1S/C10H6BrN3O2/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-12)14-13-7/h2-3H,1H3,(H,13,14)
Standard InChI Key LDHQAQFDWZUAOH-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C(=CC(=C1)Br)NN=C2C#N
Canonical SMILES COC(=O)C1=C2C(=CC(=C1)Br)NN=C2C#N

Introduction

Physicochemical Properties

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate exhibits distinct physical and chemical characteristics, as summarized below:

PropertyValueSource
Molecular Weight280.08 g/mol
Density1.8±0.1g/cm31.8 \pm 0.1 \, \text{g/cm}^3
Boiling Point474.7 \pm 40.0 \, ^\circ\text{C}
Flash Point240.9 \pm 27.3 \, ^\circ\text{C}
LogP (Partition Coefficient)2.09
Vapor Pressure0.0±1.2mmHg0.0 \pm 1.2 \, \text{mmHg} at 25°C

Compared to its non-brominated analog, methyl 3-cyano-1H-indazole-4-carboxylate (density: 1.4g/cm31.4 \, \text{g/cm}^3, boiling point: 429.0 \, ^\circ\text{C}), the bromine substituent increases molecular weight and hydrophobicity, as evidenced by the higher LogP value . The low vapor pressure suggests limited volatility, necessitating handling in controlled environments .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions starting from simpler indazole precursors. While no explicit protocol for the target compound is published, analogous brominated indazoles suggest the following approach :

  • Bromination: Introduce bromine at the 6-position using NBS\text{NBS} (N-bromosuccinimide) under radical or electrophilic conditions.

  • Cyanation: Install the cyano group via nucleophilic substitution or palladium-catalyzed cyanation.

  • Esterification: Protect the carboxyl group as a methyl ester using methanol under acidic conditions.

A hypothetical synthesis is outlined in Table 1.

Table 1: Proposed Synthetic Pathway for Methyl 6-Bromo-3-Cyano-1H-Indazole-4-Carboxylate

StepReactionReagents/ConditionsIntermediate
1BrominationNBS,AIBN,CCl4,Δ\text{NBS}, \text{AIBN}, \text{CCl}_4, \Delta6-Bromoindazole derivative
2CyanationCuCN,DMF,120C\text{CuCN}, \text{DMF}, 120^\circ\text{C}3-Cyano-6-bromoindazole
3EsterificationMeOH,H2SO4,reflux\text{MeOH}, \text{H}_2\text{SO}_4, \text{reflux}Target compound

Purification and Characterization

Crude products are purified via flash chromatography (e.g., 50% petroleum ether/ethyl acetate) . Final characterization employs:

  • LC-MS: For molecular ion confirmation (m/z=280.08m/z = 280.08).

  • NMR: To verify substitution patterns (anticipated 1H^1\text{H} NMR signals: δ 8.2 ppm for H-5, δ 4.0 ppm for methyl ester) .

Structural Analogs and Comparative Analysis

Structural analogs highlight the impact of substituents on properties (Table 2).

Table 2: Comparison of Brominated Indazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Properties
Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylateC9H6BrN3O4\text{C}_9\text{H}_6\text{BrN}_3\text{O}_4300.07Nitro group enhances electrophilicity
Methyl 6-bromo-4-methyl-1H-indazole-3-carboxylateC10H9BrN2O2\text{C}_{10}\text{H}_9\text{BrN}_2\text{O}_2269.10Methyl group improves solubility
Target compoundC10H6BrN3O2\text{C}_{10}\text{H}_6\text{BrN}_3\text{O}_2280.08Balanced reactivity and stability

The cyano group in the target compound offers unique hydrogen-bonding capabilities compared to nitro or methyl substituents, influencing its interactions in biological systems .

Applications in Pharmaceutical Research

Drug Intermediate

Indazole derivatives are pivotal in developing kinase inhibitors and anticancer agents. The bromine and cyano groups in Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate enable:

  • Suzuki-Miyaura Coupling: To introduce aryl/heteroaryl groups at the 6-position.

  • Hydrolysis: Conversion to carboxylic acids for prodrug synthesis .

Case Study: Analogous Compounds

Methyl 4-bromo-1H-indazole-6-carboxylate (GlpBio, Catalog No. GF08431) is used in kinase inhibition assays, demonstrating the therapeutic relevance of brominated indazoles . Similarly, nitro-substituted analogs exhibit antimicrobial activity, suggesting potential for the target compound in infectious disease research .

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